![molecular formula C7H9N3O3S B187491 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 382597-97-9](/img/structure/B187491.png)

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

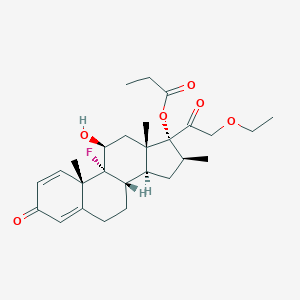

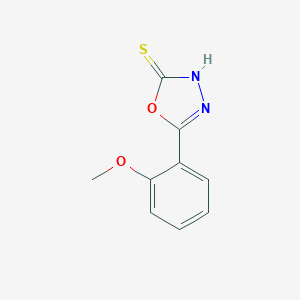

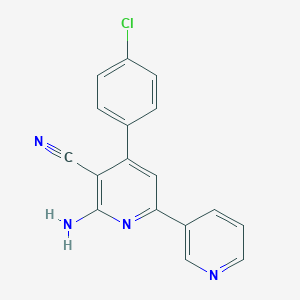

The compound “4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-ylcarbamoyl derivatives has been described in the literature . The process involves the use of sulfamic acid as a catalyst to condense thiosemicarbazide and substituted triethylorthoester and cyclic/alicyclic anhydride . This results in the formation of 5-disubstituted-1,3,4-thiadiazol-2-ylcarbamoyl aliphatic acid and amide derivatives .Molecular Structure Analysis

1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

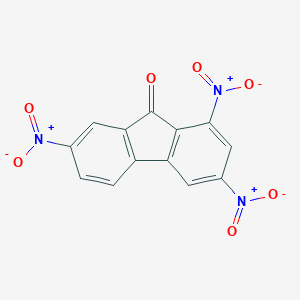

1,3,4-thiadiazole derivatives have been shown to exhibit a broad spectrum of biological activity . They have been used in the synthesis of new potent antibacterial and antifungal agents . For example, a new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are largely determined by the presence of the thiadiazole nucleus . This nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Wissenschaftliche Forschungsanwendungen

Biomolecule:Ligand Complexes Study

The compound is applied in the study of biomolecule:ligand complexes which is crucial for understanding molecular interactions within cells .

Structure-Based Drug Design

It serves as a tool in structure-based drug design, aiding in the development of new therapeutic agents .

Synthesis of PEG-Tetrazine Macromer

It may be used in the synthesis of a PEG-tetrazine macromer for forming hydrogels useful in 3D cell culture .

Antibacterial Action

Preliminary screening has shown moderate antibacterial action against various bacterial strains .

Cytotoxicity Activity Against Cancer Cell Lines

The compound has been screened for cytotoxicity activity against different cancer cell lines, indicating potential use in cancer research .

Anticonvulsant and Muscle Relaxant Activities

It has shown anticonvulsant activity and muscle relaxant properties in preliminary studies .

Wirkmechanismus

Target of Action

Similar compounds, such as [2-(5-mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester, have been found to target stromelysin-1 , a human protein involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence of n–c–s– moiety . The strong aromaticity of the ring provides great in vivo stability to this five-membered ring system .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to have broad-spectrum activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The strong aromaticity of the 1,3,4-thiadiazole ring system suggests it may have good in vivo stability .

Result of Action

1,3,4-thiadiazole derivatives are known to have broad-spectrum activities, suggesting they may have multiple effects at the molecular and cellular level .

Zukünftige Richtungen

Given the broad and potent activity of 1,3,4-thiadiazole and their derivatives, they have established themselves as pharmacologically significant scaffolds . Future research will likely continue to explore the structural modifications on different thiadiazole derivatives for various pharmacological activities .

Eigenschaften

IUPAC Name |

5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBDWVKXBXRZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389738 |

Source

|

| Record name | 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780195 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |

CAS RN |

382597-97-9 |

Source

|

| Record name | 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)

![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)

![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)